molecular formula C15H17ClN6 B11288562 N~4~-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11288562
M. Wt: 316.79 g/mol
InChI Key: RUHILBOMJKEGDI-UHFFFAOYSA-N
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Description

N~4~-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of significant interest due to its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole intermediate, which is then cyclized with guanidine to yield the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve high-throughput synthesis techniques, including solution-phase parallel synthesis and automated synthesis platforms. These methods allow for the efficient production of large quantities of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

N~4~-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.

    Medicine: Explored for its therapeutic potential in treating various cancers due to its ability to inhibit specific kinases involved in cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N4-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a CDK2 inhibitor. This makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C15H17ClN6

Molecular Weight

316.79 g/mol

IUPAC Name

4-N-(4-chloro-2-methylphenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C15H17ClN6/c1-9-7-10(16)5-6-12(9)18-13-11-8-17-22(4)14(11)20-15(19-13)21(2)3/h5-8H,1-4H3,(H,18,19,20)

InChI Key

RUHILBOMJKEGDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N(C)C)C

Origin of Product

United States

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